2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at position 1 . Thiophene and its derivatives are essential heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound with the formula C4H4S . It has a sulfur atom at position 1 . The compound “2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide” is a complex derivative of thiophene.Chemical Reactions Analysis
Thiophene derivatives have been shown to exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Structural Studies
A variety of compounds with the 1,2,4-triazole ring system, including those similar to 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide, have been synthesized and structurally elucidated, showing a wide range of pharmaceutical activities such as anti-inflammatory, analgesic, antibacterial, and antifungal properties. These compounds are of interest due to their effectiveness in various biological applications (MahyavanshiJyotindra et al., 2011).
Antimicrobial Activity
The antimicrobial screening of derivatives related to this compound has demonstrated significant in-vitro antibacterial and antifungal activity. Such studies highlight the potential of these compounds in developing new antimicrobial agents (Sah et al., 2014).
Anticancer Properties
Research into the hybridization of pharmacophores has led to the synthesis of compounds combining the 1,3,4-thiadiazole and dichloroacetic acid moieties, displaying potent anticancer activity. This approach emphasizes the design of drug-like small molecules for cancer therapy (Yushyn et al., 2022).
Enzyme Inhibition
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the structure of interest, have been synthesized and evaluated as glutaminase inhibitors. These compounds have shown promise in attenuating the growth of certain cancer cell lines, indicating their potential in cancer treatment (Shukla et al., 2012).
Synthesis Techniques
Efforts in synthesizing derivatives of the 1,2,4-triazole ring system have included the use of microwave-assisted synthesis. This technique has been compared with conventional methods, highlighting advancements in the synthesis of compounds with potential as anticonvulsant agents (Virk et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with a number of lipophilic amino acids such as leu4607, ile406, ala410 .
Mode of Action
It is suggested that similar compounds may bind with high affinity to multiple receptors , potentially leading to various biological activities.
Biochemical Pathways
Compounds with similar structures have been reported to possess a wide range of therapeutic properties, indicating that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as anti-inflammatory and analgesic activities .
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2S2/c1-23-11-5-4-9(16)7-10(11)18-13(22)8-25-15-20-19-14(21(15)17)12-3-2-6-24-12/h2-7H,8,17H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNDGONLYPANNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.